molecular formula C10H9NO B8787813 2-methyl-3H-quinolin-4-one

2-methyl-3H-quinolin-4-one

Cat. No. B8787813
M. Wt: 159.18 g/mol
InChI Key: BLENHSITVMPXJB-UHFFFAOYSA-N
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Patent
US05444071

Procedure details

(Example 2): 4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride, m.p. 184°-186° C.; NMR (d6 -DMSO): 2.93(s,3H), 5.67(s,2H), 7.38-7.72(m,8H), 7.77(dd,1H), 7.84(dd,1H), 8.08(dt,1H), 8.29(d,1H), 8.33(d,1H); mass spectrum (-ve FAB, DMSO/m-nitrobenzyl alcohol)(NBA): 368 (M-H)- ; microanalysis found: C,71.2; H,5.0; N,3.6; Cl, 8.6%, C24H19NO3.HCl requires:C,71.0; H,5.0; N,3.5; Cl,8.7%; starting from methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate, obtained as a solid, m p 146° C.; NMR: 2.71(s,3H), 3.67(s,3H), 5.33(s,2H), 6.74(s,1H), 7.3-7.6(complex m,8H), 7.68(dt,1H), 7.87(dd,1H), 7.98(d,1H), 8.23(dd,1H); itself obtained from 2-methyl-4-quinolone, using analogous procedures to those described in Example 1;
Name
4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMSO m-nitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:12]=[C:11]([O:13]CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.CS(C)=O.[N+](C1C=C(C=CC=1)CO)([O-])=O.CC1C=C(OCC2C=CC(C3C(C(OC)=O)=CC=CC=3)=CC=2)C2C(=CC=CC=2)N=1>>[CH3:2][C:3]1[CH2:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
Step Two
Name
DMSO m-nitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C.[N+](=O)([O-])C=1C=C(CO)C=CC1
Step Three
Name
methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as a solid, m p 146° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05444071

Procedure details

(Example 2): 4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride, m.p. 184°-186° C.; NMR (d6 -DMSO): 2.93(s,3H), 5.67(s,2H), 7.38-7.72(m,8H), 7.77(dd,1H), 7.84(dd,1H), 8.08(dt,1H), 8.29(d,1H), 8.33(d,1H); mass spectrum (-ve FAB, DMSO/m-nitrobenzyl alcohol)(NBA): 368 (M-H)- ; microanalysis found: C,71.2; H,5.0; N,3.6; Cl, 8.6%, C24H19NO3.HCl requires:C,71.0; H,5.0; N,3.5; Cl,8.7%; starting from methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate, obtained as a solid, m p 146° C.; NMR: 2.71(s,3H), 3.67(s,3H), 5.33(s,2H), 6.74(s,1H), 7.3-7.6(complex m,8H), 7.68(dt,1H), 7.87(dd,1H), 7.98(d,1H), 8.23(dd,1H); itself obtained from 2-methyl-4-quinolone, using analogous procedures to those described in Example 1;
Name
4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMSO m-nitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:12]=[C:11]([O:13]CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.CS(C)=O.[N+](C1C=C(C=CC=1)CO)([O-])=O.CC1C=C(OCC2C=CC(C3C(C(OC)=O)=CC=CC=3)=CC=2)C2C(=CC=CC=2)N=1>>[CH3:2][C:3]1[CH2:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
Step Two
Name
DMSO m-nitrobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C.[N+](=O)([O-])C=1C=C(CO)C=CC1
Step Three
Name
methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as a solid, m p 146° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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